E7766 Disodium Induces Durable Tumor Clearance Unlike Comparators in a Sarcoma Model
In a head-to-head comparison using an orthotopic KrasG12D/+ Trp53-/- murine model of soft tissue sarcoma, E7766 disodium was the only STING agonist among those tested (ML RR-S2 CDA, MSA-2) to induce durable tumor clearance. While all three agonists significantly prolonged survival, only E7766 treatment resulted in complete tumor eradication in a subset of animals [1].
| Evidence Dimension | In vivo tumor clearance and survival |
|---|---|
| Target Compound Data | Durable tumor clearance observed; induced CD8+ T-cell infiltration and activated lymphocyte transcriptomic signatures. |
| Comparator Or Baseline | ML RR-S2 CDA and MSA-2; all agonists prolonged survival but only E7766 achieved durable clearance. |
| Quantified Difference | E7766 uniquely achieved durable tumor clearance, which was not observed with ML RR-S2 CDA or MSA-2. The response was dependent on CD8+ T-cells and host STING, not tumor-intrinsic STING [1]. |
| Conditions | Orthotopic KrasG12D/+ Trp53-/- murine soft tissue sarcoma model; intratumoral administration. |
Why This Matters
This demonstrates that E7766 disodium offers a qualitatively different and superior anti-tumor outcome in a challenging 'cold' tumor model, a key differentiator for researchers evaluating STING agonists for immunotherapy studies.
- [1] Hildebrand, K. M., et al. (2025). The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma. Oncoimmunology, 14(1), 2534912. View Source
